molecular formula C12H16ClN B1662529 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride CAS No. 23007-85-4

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

Cat. No. B1662529
CAS RN: 23007-85-4
M. Wt: 209.71 g/mol
InChI Key: KOWJANGMTAZWDT-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and dopaminergic neurotoxin . It has been used in neurological research . This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine which is suspected of inducing severe and irreversible Parkinsonism symptoms .


Synthesis Analysis

MPTP is a piperidine derivative and dopaminergic neurotoxin that has been used in neurological research . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .


Molecular Structure Analysis

The molecular formula of MPTP is C12H15N . The molecular weight is 209.72 . The InChI key is KOWJANGMTAZWDT-UHFFFAOYSA-N .


Chemical Reactions Analysis

MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .


Physical And Chemical Properties Analysis

MPTP is a white to off-white powder . The melting point is 40 °C (104 °F; 313 K) and the boiling point is 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr . It is slightly soluble in water .

Scientific Research Applications

1. Parkinson's Disease Model and Neuroprotection

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP) is predominantly utilized in scientific research as a model for Parkinson's disease. It's been demonstrated that exposure to MPTP produces a syndrome resembling Parkinson's disease, making it a valuable tool for studying the pathophysiology and potential treatments for this condition. Notably, certain studies have investigated the neuroprotective effects of different compounds against MPTP-induced neurotoxicity, shedding light on potential therapeutic avenues. For instance, research has indicated that bee venom acupuncture may protect dopaminergic neurons against MPTP toxicity, possibly through the inhibition of Jun activation, suggesting a potential preventive approach for Parkinson's disease (Doo et al., 2010). Similarly, another study highlighted the protective effects of dimethylsulfoniopropionate (DMSP) against MPTP-induced Parkinson's disease in mice, indicating a potential role of DMSP in enhancing dopamine levels in the brain (Nakajima & Minematsu, 2006).

2. Understanding Parkinson's Disease Pathophysiology

MPTP has significantly contributed to the understanding of the biochemical and pathological characteristics of Parkinson's disease. Studies comparing the biochemical abnormalities produced by MPTP in humans with those occurring in Parkinson's disease have led to insights into the disease's pathophysiology. For instance, the role of MPTP in causing striatal dopamine deficiency and its effects on other neurotransmitters have been thoroughly examined, offering valuable information about the neurodegenerative processes involved in Parkinson's disease (Burns et al., 1985).

3. Evaluating Neuroprotective Strategies

MPTP's utility in research extends to evaluating the efficacy of various neuroprotective strategies. This includes assessing the effects of different pharmacological treatments on MPTP-induced neurotoxicity and dopaminergic neuron loss. For instance, one study explored the neuron-protective effect of subanesthetic-dosage ketamine on Parkinson's disease mice induced by MPTP, showing promising results in improving movement coordination and cognitive ability, possibly by activating cellular autophagy and protecting neurons (Fan et al., 2017).

Safety And Hazards

MPTP reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys . It is classified as Acute Tox. 3 Oral - STOT SE 1 .

Future Directions

MPTP is widely used in in vivo research studies as a model for Parkinsonism . A review describes the application of MPTP in studies related to programmed cell death in neurogenerative diseases .

properties

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWJANGMTAZWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044077
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID5044077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

CAS RN

23007-85-4
Record name Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23007-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MPTP hydrochloride
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Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MPTP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
LY Zang, HP Misra - Molecular and cellular biochemistry, 2003 - Springer
The neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been shown to reversibly inhibit the activity of acetylcholinesterase. The inactivation of the enzyme was …
Number of citations: 20 link.springer.com
GL Willis, AD Robertson - Pharmacology Biochemistry and Behavior, 2005 - Elsevier
A new mechanism has been recently proposed, whereby melatonin may participate in the ongoing process of neuronal degeneration in models of neurodegenerative disorders, such as …
Number of citations: 17 www.sciencedirect.com
A Fujita, H Yamaguchi, R Yamasaki, Y Cui… - Journal of …, 2018 - Springer
Background The first pathology observed in Parkinson’s disease (PD) is ‘dying back’ of striatal dopaminergic (DA) terminals. Connexin (Cx)30, an astrocytic gap junction protein, is …
Number of citations: 81 link.springer.com
CV Fontanilla, Z Ma, X Wei, J Klotsche, L Zhao… - Neuroscience, 2011 - Elsevier
Parkinson's disease is associated with the loss of dopaminergic neurons in the substantia nigra and decreased striatal dopamine levels. We now report that caffeic acid phenethyl ester (…
Number of citations: 65 www.sciencedirect.com
J Peng, JK Andersen - Aging cell, 2011 - Wiley Online Library
Neurogenesis, the production of new neurons from less differentiated precursor cells, normally occurs in adult brains in the subventricular zone (SVZ) of the lateral ventricles and the …
Number of citations: 37 onlinelibrary.wiley.com
J Nataraj, T Manivasagam, A Justin Thenmozhi… - Neurochemical …, 2017 - Springer
Regulation of various signalling (Ras-MAPK, PI3K and AKT) pathways by augmented activity of neurotrophic factors (NTFs) could prevent or halt the progress of dopaminergic loss in …
Number of citations: 44 link.springer.com
KE Olson, KL Namminga, AD Schwab, MJ Thurston… - …, 2020 - Springer
Loss of dopaminergic neurons along the nigrostriatal axis, neuroinflammation, and peripheral immune dysfunction are the pathobiological hallmarks of Parkinson’s disease (PD). …
Number of citations: 18 link.springer.com
LY Zang, HP Misra - Her 0 man, 1993 - vtechworks.lib.vt.edu
The neurotoxicant, 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP) has been shown to reversibly inhibit the activity of acetylcholinesterase. The inactivation of the enzyme was …
Number of citations: 0 vtechworks.lib.vt.edu
K Ulanowska, J Piosik, A Gwizdek-Wiśniewska… - Bioorganic …, 2005 - Elsevier
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin causing symptoms that may resemble those observed in patients suffering from Parkinson’s disease. Therefore, …
Number of citations: 45 www.sciencedirect.com
M Umeda, S Aoyama, T Kaiya, K Kohda… - Journal of neural …, 1998 - Springer
A 1-amino analog of MPTP, 1(N)-amino-4-phenyl-1,2,3,6-tetrahydropyridine, was synthesized and the oxidation was examined using human synaptosomal mitochondria as sources of …
Number of citations: 5 link.springer.com

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